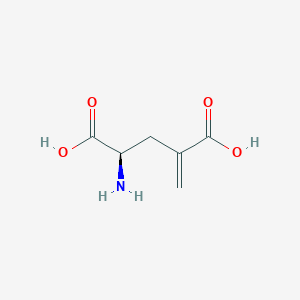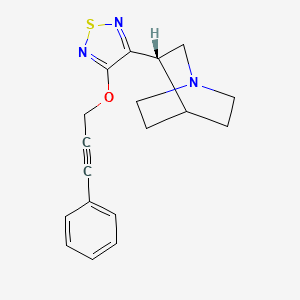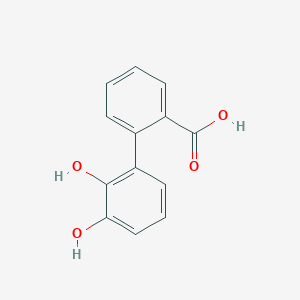
4-methylene-D-glutamic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methylene-D-glutamic acid is a 4-methyleneglutamic acid and a D-alpha-amino acid. It is an enantiomer of a 4-methylene-L-glutamic acid.
Scientific Research Applications
Synthesis and Characterization
- Powell and Dekker (1981) detailed a synthesis method for 4-methylene-DL-glutamic acid, emphasizing its physical and chemical properties, which are identical to the naturally occurring L-isomer. This synthesis process is significant for obtaining gram quantities of the compound for further research applications (Powell & Dekker, 1981).
Neuroexcitatory Applications
- Receveur, Roumestant, and Viallefont (1995) explored the synthesis of 4-methylene glutamic acid and its action on glutamate metabotropic receptors, highlighting its potency in producing IPs similar to L-Glu. This research underscores the potential neuroexcitatory applications of 4-methylene-D-glutamic acid (Receveur et al., 1995).
Conformational Analysis in Glutamate Receptors
- Todeschi et al. (1996, 1997) conducted conformational analyses using NMR spectroscopy and molecular modeling on analogues of glutamic acid, including 4-methylene-D-glutamic acid. These studies are crucial for understanding the interactions of these compounds with different glutamate receptors in the central nervous system (Todeschi et al., 1996), (Todeschi et al., 1997).
Medical and Biotechnological Applications
- Shah and Khan (2020) discussed the role of 4-carboxyglutamate, a modification of glutamic acid, in blood coagulation and its association with various diseases. This study highlights the need for computational models to predict occurrences of such modifications, potentially including derivatives like 4-methylene-D-glutamic acid (Shah & Khan, 2020).
Glutamate as a Neurotransmitter
- Meldrum (2000) reviewed the role of glutamate, the precursor of 4-methylene-D-glutamic acid, as a principal neurotransmitter in the brain. Understanding the functions and pathological implications of glutamate provides context for the potential applications of its derivatives in neurology and psychiatry (Meldrum, 2000).
Potential in Neuroscience and Neuropharmacology
- The research on glutamic acid analogues, including 4-methylene-D-glutamic acid, has implications in neuroscience and neuropharmacology, particularly in understanding and modulating glutamate receptors in the central nervous system, as discussed in various studies (Todeschi et al., 1996, 1997; Zhou et al., 1997; Gegelashvili & Schousboe, 1997) (Zhou et al., 1997), (Gegelashvili & Schousboe, 1997).
properties
Product Name |
4-methylene-D-glutamic acid |
|---|---|
Molecular Formula |
C6H9NO4 |
Molecular Weight |
159.14 g/mol |
IUPAC Name |
(2R)-2-amino-4-methylidenepentanedioic acid |
InChI |
InChI=1S/C6H9NO4/c1-3(5(8)9)2-4(7)6(10)11/h4H,1-2,7H2,(H,8,9)(H,10,11)/t4-/m1/s1 |
InChI Key |
RCCMXKJGURLWPB-SCSAIBSYSA-N |
Isomeric SMILES |
C=C(C[C@H](C(=O)O)N)C(=O)O |
SMILES |
C=C(CC(C(=O)O)N)C(=O)O |
Canonical SMILES |
C=C(CC(C(=O)O)N)C(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2R,3S,4R,5S,8R,10R,11R,12S,13S,14R)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,8,10,12,14-heptamethyl-1-oxa-7-azacyclopentadecan-15-one](/img/structure/B1241909.png)

![4-Methyl-1-{2-[1-(toluene-3-sulfonyl)-pyrrolidin-2-yl]-ethyl}-piperidine](/img/structure/B1241911.png)
![1-cyclopropyl-7-[(2S)-2-[(dimethylamino)methyl]morpholin-4-yl]-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid](/img/structure/B1241912.png)

![1,5,7,9,11,14-Hexahydroxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carboxylic acid](/img/structure/B1241916.png)



![(2S)-2-amino-N-[3-(3-aminopropylamino)propyl]-5-(diaminomethylideneamino)pentanamide](/img/structure/B1241923.png)
![(1'S,2'R,3'S,5'R,7'R)-2'-hydroxy-2'-methoxyspiro[2,4-dioxatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene-3,6'-4,12-dioxatetracyclo[5.4.1.01,7.03,5]dodec-9-ene]-8',11'-dione](/img/structure/B1241924.png)


